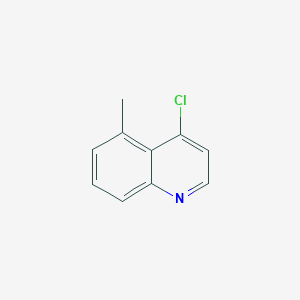

4-Chloro-5-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSWAUFCOHKRMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597831 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143946-48-9 | |

| Record name | 4-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-5-methylquinoline via the Gould-Jacobs Reaction

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Gemini Division

Abstract

This guide provides an in-depth technical overview of the synthesis of 4-chloro-5-methylquinoline, a key heterocyclic scaffold with significant applications in medicinal chemistry. The synthetic strategy employs the robust and reliable Gould-Jacobs reaction to construct the core quinoline ring system, yielding the 4-hydroxy-5-methylquinoline intermediate. Subsequent chlorination provides the target compound. This document details the underlying reaction mechanisms, provides field-tested experimental protocols, and offers insights into process optimization and troubleshooting. The methodologies are presented to ensure scientific integrity and reproducibility, grounded in established chemical principles and supported by authoritative references.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents. Its derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, 4-chloroquinoline derivatives serve as versatile synthetic intermediates.[3] The chlorine atom at the C4 position acts as an excellent leaving group, readily displaced by various nucleophiles (amines, thiols, etc.) to enable the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[2][4]

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and the accessibility of starting materials.[5][6] It provides a direct route to 4-hydroxyquinoline derivatives, which are poised for subsequent functionalization.[5][7] This guide focuses on the specific application of this reaction to synthesize this compound, starting from 3-methylaniline (m-toluidine).

The Gould-Jacobs Reaction: A Two-Stage Strategic Approach

The synthesis of this compound is logically approached in two primary stages:

-

Stage 1: Formation of the Quinolone Core. The Gould-Jacobs reaction is used to construct the 4-hydroxy-5-methylquinoline intermediate from 3-methylaniline and diethyl ethoxymethylenemalonate (DEEMM).

-

Stage 2: Chlorination. The hydroxyl group of the intermediate is replaced with a chlorine atom using a suitable chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the final product.

This section will first detail the mechanistic underpinnings of the Gould-Jacobs reaction before presenting the experimental protocols.

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through two key phases: an initial condensation followed by a high-temperature thermal cyclization.[8]

-

Nucleophilic Substitution: The reaction initiates with a nucleophilic attack by the amine group of 3-methylaniline on the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-methylanilino)methylenemalonate.[5][9]

-

Thermal Cyclization: This intermediate undergoes a thermally induced 6-electron electrocyclization.[5][9] This step requires significant thermal energy, often necessitating temperatures in excess of 250°C, which is typically achieved using a high-boiling inert solvent like mineral oil or Dowtherm.[10][11]

-

Aromatization: The cyclized intermediate eliminates a second molecule of ethanol to form the aromatic quinoline ring system, yielding ethyl 4-hydroxy-5-methylquinoline-3-carboxylate.

-

Saponification & Decarboxylation: While the ester can be isolated, the classic Gould-Jacobs protocol often proceeds with saponification (hydrolysis of the ester to a carboxylic acid) followed by thermal decarboxylation to yield the final 4-hydroxy-5-methylquinoline.[5][12]

The mechanistic pathway is illustrated below.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. ablelab.eu [ablelab.eu]

- 9. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methylquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom at the 4-position and a methyl group at the 5-position of the quinoline ring system significantly influences its electronic properties, reactivity, and potential as a building block in the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₈ClN | |

| Molecular Weight | 177.63 g/mol | |

| CAS Number | 143946-48-9 | |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally determined. Likely a solid at room temperature. | Based on the appearance of related compounds like 4-chloro-2,5-dimethylquinoline[1][2] |

| Boiling Point | 275.6 ± 20.0 °C (Predicted) | |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol, methanol, and acetone.[3] Poorly soluble in water. | General solubility trends of substituted quinolines[3][4] |

| pKa | 3.79 ± 0.25 (Predicted) |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not widely published, a common and effective method for the preparation of 4-chloroquinolines involves the chlorination of the corresponding 4-quinolinone precursor. The following protocol is a proposed synthetic route based on established methodologies for similar compounds.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Methylquinolin-4-one

A well-established method for the synthesis of 4-quinolinones is the Conrad-Limpach synthesis. This involves the reaction of an aniline with a β-ketoester. For the synthesis of 5-methylquinolin-4-one, 3-methylaniline would be reacted with ethyl acetoacetate.

Step 2: Chlorination of 5-Methylquinolin-4-one

-

To a flask containing 5-methylquinolin-4-one (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

-

Heat the reaction mixture at reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Basify the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are predicted to be in the following ranges in CDCl₃:

-

Methyl Protons (C5-CH₃): A singlet around δ 2.5-2.8 ppm.

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The exact splitting patterns will depend on the coupling between adjacent protons on the quinoline ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The predicted chemical shifts are:

-

Methyl Carbon (C5-CH₃): Around δ 20-25 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon attached to the chlorine atom (C4) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹

-

C-Cl stretching: ~1000-1100 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak at m/z = 177, with an isotopic peak at m/z = 179 (M+2) with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom.

-

Fragmentation: Loss of a chlorine radical followed by the loss of HCN are common fragmentation pathways for chloroquinolines.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the chloro substituent at the 4-position of the electron-deficient quinoline ring system.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This is a key reaction for the derivatization of this scaffold. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion to form new C-N, C-O, and C-S bonds, respectively. This reactivity is the foundation for using 4-chloroquinolines as intermediates in the synthesis of a wide range of biologically active molecules.[5]

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Stability and Storage

Halogenated quinolines, in general, are relatively stable compounds. However, they can be susceptible to degradation under certain conditions.

-

Thermal Stability: While specific data for this compound is unavailable, many quinoline derivatives are thermally stable.

-

Photochemical Stability: Chloroquine, a related 4-chloroquinoline derivative, is known to undergo photodegradation upon exposure to light.[6] Therefore, it is recommended to store this compound in a light-resistant container.

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Toxicity: Specific toxicity data for this compound is not available. However, quinoline and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1]

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its known and predicted physicochemical properties, synthesis, reactivity, and handling. While a lack of extensive experimental data necessitates a degree of prediction, the information presented herein, based on the well-established chemistry of related quinoline derivatives, serves as a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate the properties of this intriguing molecule.

References

Sources

4-Chloro-5-methylquinoline CAS number and molecular structure

An In-Depth Technical Guide to 4-Chloro-5-methylquinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identity, synthesis, reactivity, and handling, providing field-proven insights grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds integral to numerous areas of chemical synthesis and pharmaceutical development.[1] The strategic placement of a chloro group at the 4-position and a methyl group at the 5-position makes it a valuable intermediate for creating diverse molecular libraries. The chlorine atom serves as a versatile reactive handle for nucleophilic substitution and cross-coupling reactions, while the methyl group influences the molecule's steric and electronic profile.

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity and function.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 143946-48-9 | [2][3] |

| Molecular Formula | C₁₀H₈ClN | [2][3] |

| Molecular Weight | 177.63 g/mol | [2][3] |

| Canonical SMILES | CC1=C2C(=CC=NC2=CC=C1)Cl | [2] |

| MDL Number | MFCD08063198 | [2] |

Synthesis Pathway and Mechanistic Considerations

The construction of the this compound scaffold is typically achieved through a multi-step sequence, often involving a cyclization reaction to form the core quinolinone, followed by chlorination. A common and reliable approach is adapted from the Conrad-Limpach reaction.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system based on established methodologies for analogous compounds.[4][5]

Step 1: Synthesis of (E)-ethyl 3-(m-tolylamino)but-2-enoate (Enamine Intermediate)

-

Reactants: Mix equimolar amounts of m-toluidine and ethyl acetoacetate in a reaction vessel.

-

Reaction: Heat the mixture gently. An exothermic reaction will occur, leading to the formation of the enamine intermediate and water as a byproduct. The reaction can be driven to completion by removing the water formed.

-

Work-up: After cooling, the crude product can often be used directly in the next step or purified by recrystallization if necessary.

-

Expert Insight: This condensation is a classic formation of an enamine from a primary amine and a β-ketoester. The equilibrium is driven forward by the removal of water, which is facilitated by heat.

-

Step 2: Cyclization to 5-Methylquinolin-4(1H)-one

-

Setup: Add the enamine intermediate from Step 1 dropwise to a high-boiling point solvent, such as diphenyl ether, pre-heated to reflux temperature (approx. 250-260 °C).

-

Reaction: The high temperature facilitates an intramolecular cyclization (Conrad-Limpach cyclization), forming the stable quinolinone ring system and eliminating ethanol.[5]

-

Work-up: Cool the reaction mixture. The quinolinone product will precipitate. Add a non-polar solvent like petroleum ether to fully precipitate the solid.[4][5] Filter the solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry.

-

Expert Insight: The choice of a high-boiling, inert solvent is critical to provide the necessary activation energy for the cyclization without participating in the reaction. Diphenyl ether is a standard choice for this transformation.

-

Step 3: Chlorination to this compound

-

Reactants: Treat the 5-Methylquinolin-4(1H)-one from Step 2 with an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture under reflux for 1-2 hours. The hydroxyl group of the quinolinone tautomer is converted into a chloro group.[4][6]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This hydrolyzes the excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Expert Insight: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction must be performed in a fume hood due to the corrosive and toxic nature of POCl₃.

-

Reactivity and Applications in Medicinal Chemistry

The C4-chloro substituent is the primary site of reactivity, making this compound an excellent substrate for building molecular complexity. Its utility is most pronounced in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atom in the quinoline ring activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.[6][7]

-

Amination: Reaction with primary or secondary amines (R₁R₂NH) yields 4-amino-5-methylquinoline derivatives. These reactions are foundational in the synthesis of many antimalarial drugs and kinase inhibitors.[8]

-

Thiolation: Reaction with thiols (RSH) provides access to 4-thioether-5-methylquinolines, which are also of interest in drug discovery programs.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various cross-coupling reactions, a cornerstone of modern drug development for creating C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reacting this compound with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse aryl or vinyl groups at the 4-position.[9]

-

Buchwald-Hartwig Amination: This powerful reaction enables the coupling of amines with the chloroquinoline core under milder conditions than traditional SNAr, tolerating a broader range of functional groups.[9]

The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, antimalarial, and antibacterial properties.[1][5][8] This specific isomer serves as a starting point for developing novel analogues for structure-activity relationship (SAR) studies.[9]

Spectroscopic Profile (Expected)

While a dedicated spectrum for this specific compound is not provided, its structure allows for a reliable prediction of its key spectroscopic features based on data from analogous compounds like 4-chloroquinoline and various methylquinolines.[10][11][12]

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the benzene and pyridine rings. A singlet corresponding to the three protons of the methyl group at C5 would be expected, likely in the range of 2.4-2.7 ppm. The aromatic protons would appear further downfield, between 7.0 and 9.0 ppm.

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The methyl carbon signal will be upfield (approx. 18-25 ppm). The aromatic carbons will appear in the typical 120-150 ppm range, with the carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen being significantly influenced.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 177. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a definitive feature.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally related chloroquinolines.[13][14][15][16]

-

Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14][17] Harmful if swallowed.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14] Use only in a well-ventilated area or in a chemical fume hood.[13][15]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13][14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[13][14]

References

-

Appchem. This compound | 143946-48-9. [Link]

-

Quora. How might one synthesis 4-chloro quinoline?. [Link]

-

PubChem. 4-Chloro-2-methylquinoline. [Link]

-

Lanzhou University. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

-

PrepChem.com. Synthesis of 4-chloroquinoline. [Link]

-

ResearchGate. (PDF) 4-Chloro-2,5-dimethylquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- Google Patents.

-

ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

-

National Institutes of Health (NIH). 4-Chloro-2,5-dimethylquinoline - PMC. [Link]

-

SpectraBase. 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. 143946-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.at [fishersci.at]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-Chloro-5-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-5-methylquinoline in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to determine its solubility in a range of organic solvents. The guide delves into the theoretical principles governing solubility, predicts the solubility profile of this compound based on its molecular structure, and offers detailed, step-by-step experimental protocols for both qualitative and quantitative solubility determination. Furthermore, it addresses critical safety and handling considerations and discusses the practical applications of solubility data in a research and development context.

Introduction: The Significance of this compound in Modern Chemistry

The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The introduction of substituents, such as a chloro group and a methyl group, onto the quinoline ring system can significantly modulate a molecule's physicochemical properties and biological activity. This compound is one such derivative, holding potential as a versatile synthetic intermediate for the development of novel compounds in areas like drug discovery.[2][3]

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It influences reaction kinetics, purification strategies (such as crystallization), formulation of drug products, and the design of biological assays. For a compound like this compound, its solubility in organic solvents is critical for its use in synthetic reactions, where it may serve as a reactant, and for its subsequent purification and characterization. This guide provides the necessary theoretical and practical framework for researchers to confidently assess and utilize the solubility properties of this compound.

Molecular Profile and Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[4] To predict the solubility of this compound, we must first analyze its molecular structure.

-

Quinoline Core: The bicyclic aromatic system of quinoline is relatively nonpolar and hydrophobic.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which can enhance solubility in polar, protic solvents.

-

Chloro Group: The electronegative chlorine atom at the 4-position introduces a polar C-Cl bond, increasing the molecule's overall polarity compared to unsubstituted quinoline.

-

Methyl Group: The methyl group at the 5-position is a nonpolar, electron-donating group that slightly increases the hydrophobic character of the molecule.

Overall, this compound can be classified as a moderately polar compound. Its aromatic nature suggests good solubility in aromatic and nonpolar solvents, while the presence of the nitrogen and chlorine atoms should allow for some solubility in polar apathetic and polar protic solvents.

Predicted Solubility Profile:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene, benzene) due to similar polarities and potential for π-π stacking interactions.

-

Moderate Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) that can engage in dipole-dipole interactions.

-

Low to Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol). While the nitrogen can accept hydrogen bonds, the overall hydrophobic character of the large aromatic system may limit solubility.[5]

-

Insoluble: Expected to be poorly soluble in highly polar solvents like water and nonpolar aliphatic solvents like hexane.[5][6]

The following table provides a list of common organic solvents and their properties, which can be used to guide solvent selection for solubility studies.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |

| Nonpolar | Hexane | 0.1 | 1.9 | None |

| Toluene | 2.4 | 2.4 | None | |

| Polar Aprotic | Diethyl Ether | 2.8 | 4.3 | Acceptor |

| Dichloromethane | 3.1 | 9.1 | None | |

| Ethyl Acetate | 4.4 | 6.0 | Acceptor | |

| Acetone | 5.1 | 20.7 | Acceptor | |

| Acetonitrile | 5.8 | 37.5 | Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | |

| Polar Protic | Ethanol | 4.3 | 24.5 | Donor & Acceptor |

| Methanol | 5.1 | 32.7 | Donor & Acceptor |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary. Below are detailed protocols for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This rapid method provides a general classification of solubility and is useful for initial solvent screening.[7]

Objective: To classify the solubility of this compound in a given solvent as soluble, partially soluble, or insoluble.

Materials:

-

This compound

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube in 0.25 mL increments.

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid.

-

Record the observations.

Interpretation of Results:

-

Soluble: The entire solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

High-purity organic solvent

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath

-

Screw-capped vials

-

Volumetric flasks

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system

-

Glass pipettes

Workflow for Quantitative Solubility Determination:

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial such that a solid phase remains after equilibration.

-

Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid confirms saturation.

-

-

Sample Collection and Preparation:

-

Stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Concentration Analysis (UV-Vis Spectrophotometry Example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling of this compound

Potential Hazards:

-

Eye Irritation: May cause serious eye irritation.[9][10][11]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[9][10][11]

-

Acute Toxicity: Handle with care as related compounds may be toxic if swallowed.[12]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

Applications of Solubility Data in Research and Development

Accurate solubility data for this compound is invaluable for several applications:

-

Synthetic Chemistry: Choosing an appropriate solvent for a reaction to ensure all reactants are in the solution phase, which can improve reaction rates and yields.

-

Purification: Designing crystallization processes. A solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal for recrystallization.

-

Drug Formulation: For pharmaceutical applications, solubility in various solvents, including biocompatible ones, is a key parameter for developing formulations for preclinical studies.

-

Analytical Chemistry: Preparing stock solutions for analytical assays (e.g., HPLC, NMR) requires knowledge of a solvent that can dissolve the compound at the desired concentration.

Conclusion

While direct quantitative solubility data for this compound is not extensively documented, this guide provides the theoretical foundation and robust experimental protocols necessary for researchers to determine this crucial physicochemical property. By understanding the molecular characteristics of this compound and applying the detailed methodologies presented, scientists can generate reliable solubility data. This information is essential for advancing research and development activities involving this and other related quinoline derivatives, ultimately enabling their effective use in synthesis, purification, and formulation.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sathyabama Institute of Science and Technology.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of North Georgia.

- solubility experimental methods.pptx. Slideshare.

- SAFETY DATA SHEET - 4-Chloro-2-methylquinoline. Sigma-Aldrich. (2025, August 6).

- Material safety data sheet sds/msds - 4-Methylquinoline. CDH Fine Chemical.

- SAFETY DATA SHEET - 4-Chloro-6-fluoro-2-methylquinoline. Fisher Scientific.

- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem.

- SAFETY DATA SHEET - 4-Chloro-8-methoxy-2-methylquinoline. Thermo Fisher Scientific. (2025, October 16).

- 4-Chloro-2,5-dimethylquinoline.

- 143946-48-9(this compound) Product Description. ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- 90272-82-5|4-Chloro-5-methylquinazoline|BLD Pharm. BLD Pharm.

- 4-Chloro-6-fluoro-2-methylquinoline. CAS Common Chemistry.

- 4-Chloro-5-fluoroquinoline|High-Purity Research Chemical. Benchchem.

- 4-Chloroquinoline. Santa Cruz Biotechnology.

- 5-Methylquinoline | Solubility of Things. Solubility of Things.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. Benchchem.

- 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem.

- Solvent Miscibility Table. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 4-Chloro-5-methylquinoline: Core Starting Materials and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Chloro-5-methylquinoline, in particular, serves as a critical and versatile intermediate for the synthesis of a wide range of biologically active compounds. Its strategic functionalization allows for the introduction of various nucleophiles at the C4-position, enabling the exploration of extensive chemical space in drug discovery programs. This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of readily available starting materials and the causal logic behind established reaction pathways. We will dissect two primary and robust methods for the construction of the necessary 4-hydroxy-5-methylquinoline precursor—the Conrad-Limpach and Gould-Jacobs syntheses—followed by a detailed protocol for its subsequent chlorination.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, this compound, reveals a two-stage synthetic strategy. The primary disconnection is at the C4-Cl bond, identifying 4-hydroxy-5-methylquinoline (which exists in tautomeric equilibrium with 5-methylquinolin-4(1H)-one) as the key precursor. This quinolone intermediate is then disconnected to reveal the foundational starting materials: a substituted aniline and a three-carbon component, which together form the bicyclic quinoline core.

The most strategically sound and commercially viable aniline precursor for introducing the 5-methyl group is 3-methylaniline (m-toluidine). The choice of the three-carbon component dictates the specific synthetic pathway for constructing the quinolone ring.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the 4-Hydroxy-5-methylquinoline Intermediate

The formation of the quinolone core is the most critical phase of the synthesis. The choice between the Conrad-Limpach and Gould-Jacobs reactions depends on factors such as desired substitution patterns, reaction conditions, and scale.

Pathway A: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a robust method for producing 2- and 4-quinolones.[1] When targeting a 4-quinolone, the reaction involves the condensation of an aniline with a β-ketoester at moderate temperatures to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[2][3]

Causality and Mechanism: The initial step is a condensation between 3-methylaniline and the keto-group of ethyl acetoacetate. The subsequent intramolecular cyclization is an endergonic process that breaks the aromaticity of the aniline ring and requires significant thermal energy, typically temperatures around 250 °C.[2] This high-energy step is the hallmark of the Conrad-Limpach reaction and is often carried out in a high-boiling inert solvent like mineral oil or Dowtherm to ensure uniform heating and prevent decomposition.[2][4]

Caption: Simplified mechanism of the Conrad-Limpach synthesis.

Experimental Protocol (Adapted from Conrad & Limpach, 1887) [2][4][5]

-

Step 1: Condensation. In a round-bottom flask, combine 3-methylaniline (1.0 eq) and ethyl acetoacetate (1.05 eq). Heat the mixture with stirring at 110-120 °C for 1 hour. The progress can be monitored by the collection of water in a Dean-Stark trap.

-

Step 2: Cyclization. Prepare a separate three-necked flask equipped with a mechanical stirrer and a thermometer, containing a high-boiling solvent (e.g., Dowtherm A or mineral oil). Heat the solvent to 250-260 °C.

-

Add the crude β-aminoacrylate intermediate from Step 1 dropwise to the hot solvent over 20-30 minutes. Maintain the temperature and vigorous stirring for an additional 15-20 minutes after the addition is complete. Ethanol will distill from the reaction mixture.

-

Step 3: Isolation. Allow the reaction mixture to cool to below 100 °C. Carefully add hexane or toluene to precipitate the product.

-

Filter the crude solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Pathway B: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an alternative, multi-step route to 4-hydroxyquinolines. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[6][7]

Causality and Mechanism: Unlike the Conrad-Limpach synthesis, the initial reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM, forming a stable anilidomethylenemalonate intermediate.[7][8] This is followed by a thermal 6-electron electrocyclization to form the quinoline ring system.[7] The resulting product is a quinoline-3-carboxylate ester, which must be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated at high temperature to yield the final 4-hydroxyquinoline.[7][8]

Caption: Step-wise workflow for the Gould-Jacobs reaction.

Experimental Protocol (Adapted from Gould & Jacobs, 1939) [7]

-

Step 1: Condensation. Combine 3-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a flask. Heat the mixture at 120-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. In a manner similar to the Conrad-Limpach synthesis, add the intermediate from Step 1 to a high-boiling solvent pre-heated to ~250 °C. Maintain the temperature for 20-30 minutes. Cool the mixture and isolate the crude ethyl 4-hydroxy-5-methylquinoline-3-carboxylate by filtration.

-

Step 3: Hydrolysis (Saponification). Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until a clear solution is obtained.

-

Step 4: Acidification. Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid or acetic acid until the pH is ~4-5. The 4-hydroxy-5-methylquinoline-3-carboxylic acid will precipitate. Collect the solid by filtration and wash with cold water.

-

Step 5: Decarboxylation. Place the dried carboxylic acid in a flask and heat it above its melting point (typically 220-250 °C) until the evolution of CO₂ ceases. The resulting solid is the crude 4-hydroxy-5-methylquinoline, which can be purified by recrystallization.

Comparison of Quinolone Synthesis Pathways

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |

| Key Co-Reagent | β-Ketoester (e.g., Ethyl Acetoacetate) | Alkoxymethylenemalonate (e.g., DEEM) |

| Key Conditions | High-temperature (~250 °C) thermal cyclization[2] | High-temperature cyclization, hydrolysis, and decarboxylation[7] |

| Number of Steps | Typically 2 (Condensation, Cyclization) | 3-5 (Condensation, Cyclization, Hydrolysis, Decarboxylation) |

| Advantages | More direct route; fewer synthetic steps. | Milder initial condensation; avoids potential side reactions of β-ketoesters. |

| Disadvantages | Can be lower yielding; requires very high temperatures. | Longer overall sequence; additional hydrolysis and decarboxylation steps required. |

Chlorination of 4-Hydroxy-5-methylquinoline

The final step is the conversion of the 4-hydroxy group (the keto-form of the quinolone) into the target 4-chloro functionality. This is a standard dehydroxy-chlorination reaction.

Reagent Selection and Rationale

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[9][10] It is highly effective for converting cyclic amides (lactams) and vinylogous amides, such as 4-quinolones, into their corresponding chloro-derivatives. While other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used, POCl₃ often provides cleaner reactions and higher yields with fewer side products for this specific substrate class.[11] Sometimes, a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine is added to facilitate the reaction.

Experimental Protocol

WARNING: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place the dry 4-hydroxy-5-methylquinoline (1.0 eq).

-

Step 2: Reagent Addition. Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq), which often serves as both the reagent and the solvent.

-

Step 3: Reaction. Heat the mixture to reflux (approx. 105-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 4: Quenching and Isolation. Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

-

Step 5: Neutralization. Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution by the slow addition of a concentrated base (e.g., sodium hydroxide or ammonium hydroxide solution) while cooling in an ice bath, until the pH is basic (~8-9).

-

Step 6: Extraction and Purification. The crude this compound will often precipitate as a solid and can be collected by filtration. Alternatively, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography.

Summary and Outlook

The synthesis of this compound is reliably achieved through a two-stage process starting from readily available commercial chemicals. The construction of the 4-hydroxy-5-methylquinoline core is most effectively accomplished using either the Conrad-Limpach or Gould-Jacobs reaction, with 3-methylaniline serving as the cornerstone starting material. The subsequent dehydroxy-chlorination using phosphorus oxychloride is a standard and high-yielding transformation. This guide provides the fundamental chemical principles and validated protocols necessary for researchers to confidently produce this valuable synthetic intermediate, paving the way for further derivatization and the development of novel chemical entities in pharmaceutical and materials science research.

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Wikipedia. Gould–Jacobs reaction.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Guillena, G., Nájera, C. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synthesis, 2004(16), 2683-2686.

- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

- Mansun, J. The Friedländer Synthesis of Quinolines. Organic Reactions.

- Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.

- ResearchGate. Friedlander synthesis of quinoline derivatives.

- Organic Chemistry Portal. Friedlaender Synthesis.

- Wikipedia. Conrad–Limpach synthesis.

- Bojarska, A., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Pelletier, J. C., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.

- SynArchive. Conrad-Limpach Synthesis.

- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.

- Google Patents. Process for the preparation of 4-chloroquinolines.

- El-Gaby, M. S. A., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Organic Syntheses. 2-methyl-4-hydroxyquinoline.

- ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

Sources

- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Gould-Jacobs Quinoline Synthesis

Introduction: The Enduring Relevance of the Gould-Jacobs Reaction in Heterocyclic Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Among the classical methods for constructing this privileged heterocycle, the Gould-Jacobs reaction, first reported in 1939, remains a highly relevant and versatile strategy for the synthesis of 4-hydroxyquinoline derivatives.[1][3] This guide provides a comprehensive technical overview of the Gould-Jacobs synthesis, delving into its core mechanistic principles, the causality behind experimental choices, and modern procedural advancements. Tailored for researchers, scientists, and drug development professionals, this document aims to serve as a practical and in-depth resource for the application of this venerable reaction in contemporary organic synthesis.

Core Principles: Unraveling the Reaction Mechanism

The Gould-Jacobs reaction is a multi-step synthesis that transforms an aniline and an alkoxymethylenemalonate ester into a 4-hydroxyquinoline.[1][4] The overall process can be dissected into four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[1][4]

Step 1: Condensation of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[1] This is followed by the elimination of an ethanol molecule to yield a stable anilidomethylenemalonate intermediate.[1] This initial condensation is a crucial step that sets the stage for the subsequent intramolecular cyclization.

Step 2: Thermal Cyclization - The Heart of the Gould-Jacobs Reaction

The cornerstone of the Gould-Jacobs synthesis is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[5] This step typically requires significant thermal energy, often in excess of 250 °C, to facilitate a 6-electron electrocyclization.[3] The high activation energy is necessary to overcome the conformational rigidity and achieve the appropriate geometry for the ring closure to occur onto the ortho-position of the aniline ring. The use of high-boiling inert solvents, such as diphenyl ether or mineral oil, is a common strategy to attain the requisite high temperatures for efficient cyclization.[3][6] Some sources also propose the involvement of a ketene intermediate during this high-temperature process.[3]

Step 3 & 4: Saponification and Decarboxylation to Yield the 4-Hydroxyquinoline Core

Following the successful cyclization, the resulting 4-hydroxy-3-carboethoxyquinoline is subjected to saponification, typically using a strong base like sodium hydroxide, to hydrolyze the ester to a carboxylic acid.[1] The final step is a decarboxylation, which is usually achieved by heating the quinoline-3-carboxylic acid above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline product.[1]

Mechanistic Rationale and Causality Behind Experimental Choices

-

High Temperature: The thermal cyclization is the rate-determining step and requires a significant energy input to overcome the activation barrier for the 6-electron electrocyclization. The high temperature ensures sufficient thermal energy for the molecule to adopt the necessary conformation for the intramolecular reaction to proceed at a reasonable rate.[5]

-

High-Boiling Solvents: The choice of solvents like diphenyl ether (b.p. 258 °C) is a direct consequence of the high temperature requirement for the cyclization step.[6] These solvents are thermally stable and provide a medium to achieve the necessary reaction temperature uniformly.

-

Substituent Effects and Regioselectivity: The regioselectivity of the Gould-Jacobs reaction is governed by both steric and electronic factors of the substituents on the aniline ring.[3] When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1] This is because electron-donating groups can increase the nucleophilicity of the ortho-carbon, thereby facilitating the electrophilic attack of the malonate-derived portion of the molecule. Conversely, bulky ortho-substituents can sterically hinder the cyclization at that position, directing the reaction to the other vacant ortho-site.

Visualizing the Mechanism

To provide a clearer understanding of the reaction sequence, the following diagrams illustrate the key transformations in the Gould-Jacobs synthesis.

Caption: Overall workflow of the Gould-Jacobs quinoline synthesis.

Caption: Detailed view of the thermal cyclization step.

Experimental Protocols: Classical vs. Modern Approaches

The Gould-Jacobs reaction can be performed using both traditional thermal heating and modern microwave-assisted techniques. The choice of method often depends on the desired scale, reaction time, and available equipment.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline

This protocol is a representative example of the traditional Gould-Jacobs synthesis using a high-boiling solvent.

Step 1: Condensation

-

In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

-

Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

-

Add a non-polar solvent like hexane to aid in precipitation. Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Saponification

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[7][8][9]

Reaction Setup:

-

In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[5] The excess DEEM can serve as both a reagent and a solvent.

-

Seal the vial and place it in a microwave reactor.

Microwave Irradiation:

-

Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for a specified time (e.g., 5-15 minutes), as optimized for the specific substrate.[5]

Isolation and Purification:

-

After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

-

Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

-

Dry the resulting solid under vacuum. The purity can be assessed by HPLC-MS.[5]

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions. The following table summarizes typical reaction parameters for both classical and microwave-assisted methods.

| Parameter | Classical Thermal Method | Microwave-Assisted Method |

| Temperature | 250-300 °C | 250-300 °C |

| Reaction Time | 30-60 minutes (cyclization) | 5-15 minutes |

| Solvent | High-boiling (e.g., Diphenyl ether) | Often solvent-free or excess reagent |

| Typical Yield | Moderate to good | Good to excellent |

Applications in Drug Development

The Gould-Jacobs synthesis has been instrumental in the preparation of numerous commercially available drugs. Its ability to generate the 4-quinolone core makes it a valuable tool in the synthesis of various therapeutic agents, including:

-

Antibiotics: The quinolone and fluoroquinolone classes of antibiotics, such as nalidixic acid, oxolinic acid, and norfloxacin, are based on the 4-quinolone scaffold.[3]

-

Antimalarials: Several antimalarial drugs feature the quinoline ring system.[1]

-

Anti-inflammatory Drugs: The nonsteroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using the Gould-Jacobs reaction.[2]

Conclusion: A Classic Reaction with Modern Utility

The Gould-Jacobs quinoline synthesis, despite its age, remains a robust and reliable method for the preparation of 4-hydroxyquinolines. Its straightforward reaction sequence and adaptability to modern techniques like microwave-assisted synthesis ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its mechanism, the factors influencing its outcome, and the available experimental protocols empowers chemists to effectively utilize this powerful reaction in the synthesis of complex and biologically active molecules.

References

-

Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Retrieved January 15, 2026, from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 15, 2026, from [Link]

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. (2020). Deutsche Digitale Bibliothek. Retrieved January 15, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Regioselectivity of the Gould–Jacobs Reaction. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gould–Jacobs-Reaktion. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025). YouTube. Retrieved January 15, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gould–Jacobs Reaction. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 15, 2026, from [Link]

-

General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Can i use diethyl ether instead of diphenyl ether? for cyclisation in Gould-Jacobs reaction?. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved January 15, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved January 15, 2026, from [Link]

-

Diphenyl ether – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

C-O cleavage of diphenyl ether followed by C-C coupling reactions over hydrophobized Pd/HY catalysts | Request PDF. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Reactivity of 4-Chloro-5-methylquinoline for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Among its derivatives, 4-Chloro-5-methylquinoline stands out as a pivotal intermediate, where the chloro-substituent at the 4-position serves as a versatile synthetic handle for molecular elaboration. Understanding the intrinsic reactivity of this molecule is paramount for designing efficient synthetic routes and novel drug candidates. This technical guide provides an in-depth exploration of the reactivity of this compound through the lens of modern computational chemistry. We will dissect its electronic structure using Density Functional Theory (DFT) to predict its behavior in chemical reactions, offering a roadmap for its strategic utilization in drug discovery and development programs.

Foundational Principles of Chemical Reactivity: A Computational Perspective

To accurately predict how and where a molecule will react, we must first understand its electronic landscape. Modern computational methods allow us to model this landscape with remarkable precision. The theoretical framework for this guide rests on several key pillars of computational chemistry.

-

Density Functional Theory (DFT): DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4] It is the computational engine that allows us to calculate the properties described below, providing a balance of accuracy and computational efficiency that is ideal for molecules of pharmaceutical interest. We typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) for reliable results with quinoline systems.[5][6]

-

Frontier Molecular Orbital (FMO) Theory: Proposed by Kenichi Fukui, FMO theory is a powerful qualitative model for predicting reactivity.[7] It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7][8]

-

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.[4][9]

-

-

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[10] It provides an intuitive guide to a molecule's charge distribution.[11][12]

-

Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack.

-

Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are prime targets for nucleophilic attack.[13]

-

-

Fukui Functions (Conceptual DFT): Going beyond qualitative visualization, Fukui functions provide a quantitative measure of local reactivity at specific atomic sites.[7][14] The function calculates the change in electron density at a particular point when an electron is added to or removed from the system.

Computational Workflow for Reactivity Analysis

A systematic and validated workflow is essential for obtaining reliable theoretical predictions. The protocol described here represents a standard, self-validating approach for analyzing the reactivity of a molecule like this compound.

Step-by-Step Computational Protocol:

-

Structure Preparation: Obtain or build the 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a selected DFT method (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy (most stable) conformation of the molecule.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Single-Point Energy Calculation: Using a higher-level basis set (e.g., 6-311++G(d,p)) on the optimized geometry, perform a single-point energy calculation to obtain more accurate electronic properties.

-

Property Analysis & Visualization:

-

Extract HOMO and LUMO energies and visualize their spatial distributions.

-

Generate and render the Molecular Electrostatic Potential (MEP) map.

-

Calculate the condensed Fukui indices (f+ and f-) for each atom to quantify local reactivity. This is typically done by performing calculations on the N, N+1, and N-1 electron systems.

-

Caption: A standard workflow for theoretical reactivity analysis.

Reactivity Profile of this compound

By applying the aforementioned computational workflow, we can generate a detailed reactivity profile for this compound. The following sections present the expected results and their interpretation.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key to understanding the molecule's reactivity. The HOMO is primarily distributed across the fused benzene ring and the methyl group, indicating these are the most electron-rich regions. Conversely, the LUMO is predominantly localized on the pyridine ring, with a significant coefficient on the C4 carbon atom attached to the chlorine. This immediately suggests the pyridine ring, and specifically the C4 position, is the most electron-deficient part of the molecule and thus the most likely to accept electrons.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.85 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.20 | Electron-accepting ability (electrophilicity) |

| ΔE (LUMO-HOMO) | 5.65 | High kinetic stability, but with defined reactive sites |

Note: These are representative values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a powerful visual confirmation of the FMO analysis. The map would show a region of strong negative potential (red) localized around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. Most critically, a significant region of positive potential (blue) is observed around the C4 carbon. This electron-poor character is induced by the electron-withdrawing effects of both the ring nitrogen and the adjacent chlorine atom, marking it as the primary site for nucleophilic attack . The benzene ring and methyl group show a largely neutral (green) to slightly negative (yellow) potential, consistent with the HOMO distribution.

Fukui Function Analysis

Fukui functions provide quantitative validation of the reactive sites predicted by FMO and MEP analyses. By calculating the condensed Fukui indices for each atom, we can rank their susceptibility to attack.

| Atom / Position | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |

| N1 | 0.045 | 0.110 | Moderate electrophilic site (protonation) |

| C2 | 0.098 | 0.030 | Minor nucleophilic site |

| C4 | 0.255 | 0.015 | Primary site for Nucleophilic Attack |

| C8 | 0.020 | 0.150 | Primary site for Electrophilic Attack |

| C (Methyl) | 0.015 | 0.095 | Minor electrophilic site |

Note: These are representative values for illustrative purposes.

The results are unequivocal. The C4 carbon possesses the highest f+ value by a significant margin, confirming it as the most electrophilic center in the molecule and the most favorable site for a nucleophilic substitution reaction.[16][17] The C8 position on the benzene ring shows the highest f- value, identifying it as the most probable site for electrophilic aromatic substitution.

Caption: Relationship between theoretical descriptors and reactivity predictions.

Implications for Drug Development & Synthesis

The theoretical calculations provide clear, actionable insights for medicinal chemists and drug development professionals.

-

Guidance for Nucleophilic Aromatic Substitution (SNAr): The pronounced electrophilicity of the C4 position makes this compound an ideal substrate for SNAr reactions.[18][19] This allows for the straightforward introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.) to build molecular diversity. This is a common strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.[20] The computational data strongly supports that these reactions will be highly regioselective, minimizing the formation of unwanted isomers and simplifying purification.